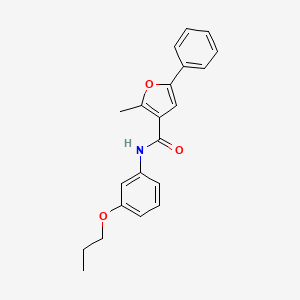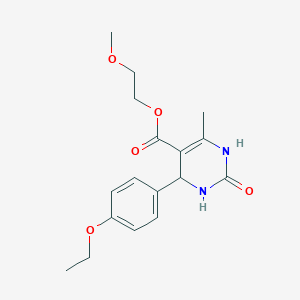
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a piperazine derivative that is known to exhibit various biochemical and physiological effects, making it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. This compound has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of various enzymes involved in disease progression, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments include its potent activity against various disease targets, its ease of synthesis, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further investigation of its pharmacokinetic properties.
Future Directions
There are several future directions for the investigation of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, including:
1. Further investigation of its mechanism of action and potential targets for disease therapy.
2. Investigation of its pharmacokinetic properties and potential for drug development.
3. Investigation of its potential for use in combination therapy with other drugs.
4. Investigation of its potential for use in drug delivery systems.
5. Investigation of its potential for use in diagnostic imaging.
In conclusion, 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit various biochemical and physiological effects, making it an interesting target for further investigation. There are several future directions for the investigation of this compound, including further investigation of its mechanism of action, pharmacokinetic properties, and potential for drug development.
Synthesis Methods
The synthesis of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with 2-bromobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been the subject of various scientific studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been investigated for its potential use as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCCCLKOPOVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)

![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)